molecular formula C8H5Br2FO2 B8090245 4-(Dibromomethyl)-3-fluorobenzoic acid

4-(Dibromomethyl)-3-fluorobenzoic acid

Cat. No. B8090245
M. Wt: 311.93 g/mol
InChI Key: VNNBKUDCKLANIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibromomethyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H5Br2FO2 and its molecular weight is 311.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anaerobic Transformation to Benzoate : Isomeric fluorophenols, including compounds related to 4-(Dibromomethyl)-3-fluorobenzoic acid, have been used to investigate the anaerobic transformation of phenol to benzoate. This study helps understand the environmental fate of such compounds in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

  • Biodegradation by Sphingomonas sp. : Research has shown that certain microorganisms, like Sphingomonas sp., can degrade fluorobenzoic acids, including 4-fluorobenzoic acid derivatives, which provides insight into bioremediation possibilities for these compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

  • Novel Bacterial Degradation Pathway : Some bacterial strains have been identified to use 4-fluorobenzoic acid as a carbon source, suggesting a new pathway for the degradation of these compounds, which could have implications in bioremediation strategies (Oltmanns, Müller, Otto, & Lingens, 1989).

  • Antimicrobial Properties : Hydrazones derived from 4-fluorobenzoic acid have been studied for their antimycobacterial activity, which indicates potential pharmaceutical applications for derivatives of this compound (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

  • Radiopharmaceutical Applications : 4-[18F]fluorobenzoic acid, a compound related to this compound, has been studied for its application in radiopharmaceuticals, demonstrating the compound's utility in medical imaging (Mařı́k & Sutcliffe, 2007).

  • Antibacterial Agents Synthesis : Fluorine-containing thiadiazolotriazinones, synthesized using compounds like 4-fluorobenzoic acid, have been explored for their antibacterial properties, indicating potential uses in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

  • Synthesis of Cd(II) Complexes for Antibacterial Applications : The study of Cd(II) complexes with 4-fluorobenzoates demonstrates the potential of these compounds in creating materials with antibacterial properties (Sertçelik & Durman, 2020).

properties

IUPAC Name

4-(dibromomethyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNBKUDCKLANIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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